molecular formula C16H21Cl2NO5 B6460988 1-[(3,4-dichlorophenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid CAS No. 2549034-77-5

1-[(3,4-dichlorophenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid

Cat. No.: B6460988
CAS No.: 2549034-77-5
M. Wt: 378.2 g/mol
InChI Key: VLWKDNPKEKVLRJ-UHFFFAOYSA-N
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Description

1-[(3,4-dichlorophenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid is a chemical compound that combines a piperidine derivative with oxalic acid. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the dichlorophenyl group and the methoxymethyl group in the piperidine ring contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,4-dichlorophenyl)methyl]-4-(methoxymethyl)piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,4-dichlorobenzyl chloride and 4-(methoxymethyl)piperidine.

    Nucleophilic Substitution Reaction: The 3,4-dichlorobenzyl chloride undergoes a nucleophilic substitution reaction with 4-(methoxymethyl)piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is typically carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Automated Purification Systems: Employing automated purification systems to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[(3,4-dichlorophenyl)methyl]-4-(methoxymethyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the methoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, toluene, ethanol.

Major Products Formed:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted piperidine derivatives.

Scientific Research Applications

1-[(3,4-dichlorophenyl)methyl]-4-(methoxymethyl)piperidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: The compound is used in biological studies to understand its effects on cellular processes and its interaction with biological targets.

    Industrial Applications: It is utilized in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3,4-dichlorophenyl)methyl]-4-(methoxymethyl)piperidine involves its interaction with specific molecular targets. The dichlorophenyl group and the piperidine ring play crucial roles in binding to these targets, which may include enzymes, receptors, or ion channels. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1-[(3,4-dichlorophenyl)methyl]piperidine: Lacks the methoxymethyl group, which may affect its chemical reactivity and biological activity.

    4-(Methoxymethyl)piperidine: Lacks the dichlorophenyl group, resulting in different chemical properties and applications.

Uniqueness: 1-[(3,4-dichlorophenyl)methyl]-4-(methoxymethyl)piperidine is unique due to the presence of both the dichlorophenyl and methoxymethyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and biological systems that are not observed with similar compounds lacking one of these groups.

This detailed overview provides a comprehensive understanding of 1-[(3,4-dichlorophenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-4-(methoxymethyl)piperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19Cl2NO.C2H2O4/c1-18-10-11-4-6-17(7-5-11)9-12-2-3-13(15)14(16)8-12;3-1(4)2(5)6/h2-3,8,11H,4-7,9-10H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWKDNPKEKVLRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCN(CC1)CC2=CC(=C(C=C2)Cl)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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